Cas no 2229457-91-2 (3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring both amino and carboxylic acid functional groups. Its unique structure, combining a rigid cyclobutane core with a substituted aromatic ring, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of fluorine enhances metabolic stability and bioavailability, while the hydroxyl and amino groups offer versatile sites for further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined stereochemistry and high purity make it suitable for rigorous pharmaceutical research applications.
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid structure
2229457-91-2 structure
商品名:3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
CAS番号:2229457-91-2
MF:C11H12FNO3
メガワット:225.216286659241
CID:5867647
PubChem ID:165617424

3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
    • 2229457-91-2
    • EN300-1821344
    • インチ: 1S/C11H12FNO3/c12-9-3-7(14)1-2-8(9)11(10(15)16)4-6(13)5-11/h1-3,6,14H,4-5,13H2,(H,15,16)
    • InChIKey: JAAFHMLXAYMTSR-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C1(C(=O)O)CC(C1)N)O

計算された属性

  • せいみつぶんしりょう: 225.08012141g/mol
  • どういたいしつりょう: 225.08012141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 83.6Ų

3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821344-0.5g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
0.5g
$1453.0 2023-09-19
Enamine
EN300-1821344-2.5g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
2.5g
$2969.0 2023-09-19
Enamine
EN300-1821344-0.25g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
0.25g
$1393.0 2023-09-19
Enamine
EN300-1821344-10g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
10g
$6512.0 2023-09-19
Enamine
EN300-1821344-5g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
5g
$4391.0 2023-09-19
Enamine
EN300-1821344-1g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
1g
$1515.0 2023-09-19
Enamine
EN300-1821344-1.0g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
1g
$1515.0 2023-06-03
Enamine
EN300-1821344-0.05g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
0.05g
$1272.0 2023-09-19
Enamine
EN300-1821344-5.0g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
5g
$4391.0 2023-06-03
Enamine
EN300-1821344-10.0g
3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid
2229457-91-2
10g
$6512.0 2023-06-03

3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid 関連文献

3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acidに関する追加情報

Comprehensive Analysis of 3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid (CAS No. 2229457-91-2)

The compound 3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid (CAS No. 2229457-91-2) is a cyclobutane derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a fluoro-hydroxyphenyl group and a carboxylic acid moiety, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeting enzyme inhibition and receptor modulation, which are critical in treating metabolic and inflammatory diseases.

In recent years, the demand for fluorinated cyclobutane derivatives has surged, driven by their enhanced metabolic stability and bioavailability. The presence of a fluoro group in 3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid improves its binding affinity to biological targets, making it a promising candidate for structure-activity relationship (SAR) studies. This aligns with the growing trend of precision medicine, where researchers seek compounds with tailored properties for specific therapeutic applications.

The synthesis and characterization of CAS No. 2229457-91-2 have been explored in several studies, highlighting its scalable production and high purity. These attributes are essential for its use in high-throughput screening (HTS) and lead optimization processes. Additionally, its water solubility and stability under physiological conditions further enhance its appeal for in vitro and in vivo studies.

One of the most searched questions in the field is: "What are the applications of fluorinated amino acids in drug development?" This compound addresses this query by serving as a versatile building block for designing novel therapeutics. Its amino acid-like structure allows it to mimic natural substrates, enabling the development of peptide-based drugs with improved pharmacokinetic profiles. This is particularly relevant in the context of neurodegenerative diseases and cancer therapy, where targeted delivery is crucial.

Another hot topic is the green chemistry approach to synthesizing complex molecules. The production of 3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid can be optimized using catalytic methods and renewable solvents, reducing environmental impact. This aligns with the increasing focus on sustainable pharmaceutical manufacturing, a key concern for both researchers and regulatory bodies.

In summary, 3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid (CAS No. 2229457-91-2) represents a cutting-edge compound with broad applications in medicinal chemistry and biotechnology. Its unique properties and compatibility with modern drug discovery paradigms make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing personalized medicine and therapeutic innovation.

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